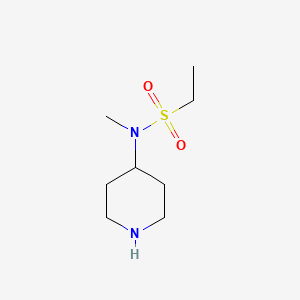

N-Methyl-N-(piperidin-4-yl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-methyl-N-piperidin-4-ylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-3-13(11,12)10(2)8-4-6-9-7-5-8/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTAMGFZGPHLDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)C1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Piperidine Derivatives

Reductive amination introduces the methyl group to the piperidine nitrogen:

-

Step 1 : Piperidine-4-carboxylic acid undergoes transfer hydrogenation with formaldehyde and palladium on charcoal to form 1-methylpiperidine-4-carboxylic acid .

-

Step 2 : Conversion to N,N-diethyl-1-methylpiperidine-4-carboxamide via reaction with thionyl chloride and diethylamine .

-

Step 3 : Grignard reaction with isopropylmagnesium chloride/lithium chloride followed by hydrobromic acid yields (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide, which is further functionalized to the sulfonamide .

Advantages :

Hydrogenation of Ethenesulfonamide Intermediates

Ethenesulfonamide intermediates are critical precursors. A representative protocol includes:

-

Step 1 : Synthesis of N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]ethenesulfonamide via Heck coupling using Pd(OAc)₂ and triethylamine in acetonitrile .

-

Step 2 : Hydrogenation at 50–60°C under 50 psi H₂ with 10% Pd/C in ethanol/HCl quantitatively reduces the ethene group to ethane .

Optimization Insights :

-

Catalyst loading >0.02 wt% enables lower reaction temperatures (60–70°C), minimizing discoloration .

-

Ethanol as a solvent facilitates easy isolation of the hydrochloride salt .

Condensation Under Basic Conditions

Alkaline conditions promote sulfonamide bond formation:

-

Step 1 : Reaction of hydrazino derivatives (e.g., 2-(4-hydrazinophenyl)-N-methylethanesulfonamide) with pyruvic acid esters in methanesulfonic acid/acetic acid cyclizes to indole intermediates .

-

Step 2 : Condensation with N-methyl-4-piperidone in methanol/KOH at reflux forms the piperidinylindole core .

-

Step 3 : Acidic workup (e.g., HCl) followed by hydrogenation yields the target compound .

Notable Features :

-

Base: KOH or sodium bicarbonate.

-

Solvents: Methanol, ethanol, DMF.

-

Cyclization efficiency depends on acid strength and temperature (100–120°C) .

Comparative Analysis of Methods

| Method | Catalysts | Solvents | Temperature | Key Advantages |

|---|---|---|---|---|

| Palladium coupling | Pd(OAc)₂, CuI | DMF, MeOH | 25–90°C | High selectivity, scalable |

| Reductive amination | Pd/C, formaldehyde | EtOH, H₂O | 70–95°C | Mild conditions, avoids cryogenics |

| Ethene hydrogenation | Pd/C, H₂ | EtOH, HCl | 50–60°C | Quantitative reduction, high purity |

| Basic condensation | KOH, MsOH | MeOH, AcOH | Reflux | Cost-effective, simple workup |

Challenges and Optimization Strategies

-

Impurity Control : Residual palladium in pharmaceutical intermediates must be <10 ppm, necessitating chelating agents during workup .

-

Solvent Selection : DMF offers high solubility but requires careful removal due to toxicity; ethanol/water mixtures are preferred for greener synthesis .

-

Catalyst Recycling : Heterogeneous catalysts like Pd/C can be reused up to three times without significant activity loss .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-(piperidin-4-yl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The ethanesulfonamide group can be oxidized to form sulfonic acids.

Reduction: The piperidine ring can be reduced to form piperidinol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a base.

Major Products Formed:

Oxidation: Sulfonic acids and their derivatives.

Reduction: Piperidinol and its derivatives.

Substitution: Various substituted sulfonamides and amides.

Scientific Research Applications

Pharmacological Properties

Naratriptan is classified as a selective agonist of the 5-HT_1 receptor subtype. It exhibits a high affinity for these receptors located on intracranial blood vessels, leading to vasoconstriction, which is beneficial in alleviating migraine symptoms. The compound's mechanism of action involves the modulation of serotonin pathways, which are critical in headache pathophysiology.

Naratriptan is primarily used in the acute treatment of migraine attacks in adults. It has been shown to be effective in reducing the intensity and duration of migraines. Clinical studies indicate that it provides relief for patients who experience moderate to severe migraine episodes.

Case Study: Efficacy in Migraine Treatment

A clinical trial demonstrated that patients treated with Naratriptan reported significant improvements in headache relief compared to those receiving placebo. The study highlighted the compound's ability to reduce headache severity within two hours of administration, making it a valuable option for acute migraine management .

Synthesis and Production

The synthesis of Naratriptan involves several chemical reactions that can be optimized for efficiency and yield. Recent patents have introduced improved methods for synthesizing N-Methyl-N-(piperidin-4-yl)ethanesulfonamide, focusing on safer reagents and milder reaction conditions.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | N-methyl-4-piperidone, indole derivatives |

| Key Reaction Conditions | Mild temperatures, use of non-hazardous bases |

| Yield Improvement | Enhanced yields through optimized processes |

The patented processes emphasize the use of innocuous bases such as potassium hydroxide instead of hazardous alternatives, resulting in a higher purity product with fewer impurities .

Broader Research Implications

Beyond its immediate therapeutic applications, Naratriptan serves as a model compound for studying serotonin receptor interactions and developing new migraine therapies. Ongoing research aims to explore its potential applications in other vascular disorders and its role in modulating neural pathways associated with pain perception.

Mechanism of Action

The mechanism by which N-Methyl-N-(piperidin-4-yl)ethanesulfonamide exerts its effects involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine-Based Sulfonamides

The table below highlights key differences in substituents, molecular weights, and properties among sulfonamide analogs:

*Estimated based on methanesulfonamide analog.

- Impact of Substituents: Ethanesulfonamide vs. Methanesulfonamide: The ethane chain increases molecular weight by ~14.03 Da compared to the methyl analog, likely enhancing water solubility due to the longer sulfonamide tail . Aryl vs. Alkyl Groups: Compounds like 2-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide (CAS 953231-70-4) exhibit higher lipophilicity (LogP ~2.98) due to aromatic rings, favoring blood-brain barrier penetration .

Biological Activity

N-Methyl-N-(piperidin-4-yl)ethanesulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring and a sulfonamide functional group. The presence of these structural elements contributes to its biological activity by enabling interactions with various molecular targets.

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| This compound | Structure | Sulfonamide group enhances interaction with receptors |

The primary mechanism of action for this compound involves its ability to act as an enzyme inhibitor and receptor modulator . Studies indicate that it may interact with specific molecular targets, inhibiting enzyme activity or modulating receptor signaling pathways. For instance, it has been shown to selectively antagonize the κ-opioid receptor (KOR), which plays a critical role in pain perception and mood regulation .

Pharmacological Effects

- Antinociceptive Activity : Animal studies have demonstrated that this compound can effectively antagonize KOR agonist-induced pain responses, suggesting its potential use in managing pain conditions .

- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This property is particularly relevant for conditions associated with chronic inflammation .

- Antiproliferative Effects : In vitro studies have reported that derivatives of this compound possess antiproliferative properties against various cancer cell lines, including HeLa cells, with IC50 values indicating significant efficacy .

Case Study 1: Pain Management

A study investigated the effects of this compound on KOR-mediated pain responses in rodent models. The results showed a marked reduction in pain sensitivity when administered prior to KOR agonist exposure, highlighting its potential application in analgesic therapies.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment using RAW264.7 macrophages, the compound significantly inhibited lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines. This suggests that this compound could be beneficial in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Studies suggest that it has good oral bioavailability and metabolic stability, making it a viable candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-N-(piperidin-4-yl)ethanesulfonamide, and how can intermediates be validated?

- Methodological Answer : The synthesis typically involves sequential coupling and functionalization steps. Key steps include:

- Piperidinyl Intermediate Formation : Alkylation or reductive amination to introduce the piperidine moiety.

- Sulfonamide Coupling : Reacting the piperidine intermediate with ethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Validation : Intermediates are characterized via (e.g., δ 2.8–3.2 ppm for piperidine protons) and LC-MS to confirm molecular weight. Final purity (>95%) is verified via HPLC with a C18 column and acetonitrile/water gradient .

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard.

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL (v.2018/3) for structure solution, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically.

- Validation : Check for R-factor convergence (<0.05) and CCDC deposition (e.g., CCDC 2050000). SHELX programs are widely used for small-molecule refinement due to their robustness .

Advanced Research Questions

Q. How can researchers analyze the binding interactions of this compound with bromodomain-containing proteins (e.g., BRD4)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize BRD4 BD2 on a CM5 chip. Measure binding affinity () at varying compound concentrations (1–100 µM). A typical response curve should show saturable binding with .

- Co-crystallization : Soak BRD4 crystals (PDB: 7JKZ) with the compound. Resolve the structure to identify key interactions (e.g., hydrogen bonds with Asn433 or π-stacking with Trp374) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC variability) for this compound?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., MV4-11 leukemia cells) and normalize to controls like JQ1 (a known BET inhibitor).

- Metabolic Stability Testing : Compare hepatic microsomal half-life (e.g., mouse vs. human) to rule out species-specific discrepancies.

- SAR Analysis : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups) to isolate structural determinants of activity. For example, replacing the piperidine N-methyl with a pyridinyl group may enhance potency by 10-fold .

Q. How should in vivo efficacy studies be designed to evaluate this compound’s pharmacokinetics (PK) and toxicity?

- Methodological Answer :

- PK Profiling : Administer a single 10 mg/kg IV dose to BALB/c mice. Collect plasma at 0.5, 2, 6, and 24 hr. Analyze via LC-MS/MS to calculate (>4 hr) and bioavailability (>30%).

- Toxicity Screening : Conduct a 14-day repeat-dose study (30 mg/kg oral). Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine). Histopathology of liver/kidney tissues is critical.

- Efficacy Models : Use a xenograft model (e.g., PC3 prostate cancer) with bioluminescence imaging. Dose at 50 mg/kg/day orally; expect >50% tumor growth inhibition vs. vehicle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.